methyl (2S,3S)-3-methyloxolane-2-carboxylate
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Description
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
While specific synthesis methods for “methyl (2S,3S)-3-methyloxolane-2-carboxylate” are not available, similar compounds such as “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” are synthesized using various chemical reactions .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” likely has a complex structure with multiple functional groups .Chemical Reactions Analysis
The compound “methyl (2S,3S)-3-methyloxolane-2-carboxylate” would be expected to undergo a variety of chemical reactions based on its functional groups. For example, compounds with similar structures have been shown to participate in reactions involving extended-spectrum beta-lactamases (ESBLs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state, and reactivity. For example, “Methyl (2S,3S)-2-Isocyanato-3-methylvalerate” has a molecular weight of 171.20 g/mol and is a liquid at 20 degrees Celsius .Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2S,3S)-3-methyloxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5-3-4-10-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWANWTYSLAQC-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCO[C@@H]1C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylicacid,tetrahydro-3-methyl-,methylester,trans-(9CI) |
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